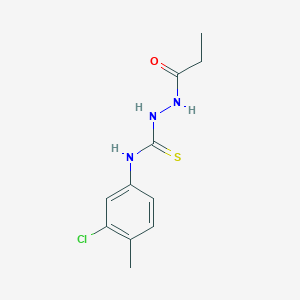![molecular formula C13H18N2O3S B5740998 N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been shown to have promising results in preclinical studies and has the potential to be used as a therapeutic agent in the future.
Mécanisme D'action
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to specific genes, leading to a decrease in gene expression. This mechanism of action is similar to other bromodomain inhibitors, such as JQ1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory settings. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of this compound is that it may not be effective in all types of cancer. Additionally, its long-term effects on normal cells and tissues are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, researchers may explore the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, researchers may investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders or viral infections.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide is a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-aminobenzonitrile with cyclopentylmagnesium bromide to form N-cyclopentyl-4-aminobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopentyl-4-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is reduced to form the desired this compound compound.
Applications De Recherche Scientifique
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide has been shown to have potential applications in cancer research. Specifically, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in several types of cancer, including leukemia, lymphoma, and solid tumors. By inhibiting the activity of BRD4, this compound has the potential to slow down or stop the growth of cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)15-12-8-6-10(7-9-12)13(16)14-11-4-2-3-5-11/h6-9,11,15H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGPDEWAIVACFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)


![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)